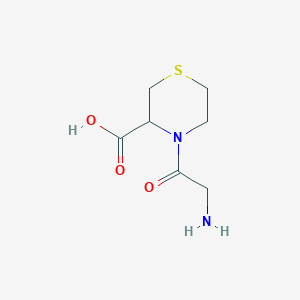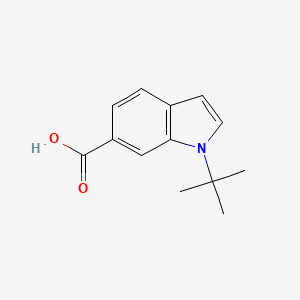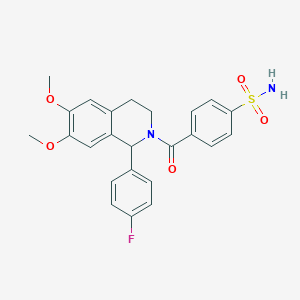
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate is a chemical compound with the molecular formula C₈H₂₁Cl₃N₂O. It is also known by its synonym, 1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate. This compound is typically found in a solid-powder form and is used in various scientific research applications .
Métodos De Preparación
The synthesis of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves the reaction of homopiperazine with 3-chloropropyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and crystallized to obtain the dihydrochloride hemihydrate form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, recrystallization, and drying to achieve the desired product quality .
Análisis De Reacciones Químicas
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of homopiperazine and 3-chloropropanol
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of homopiperazine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can be compared with other similar compounds, such as:
1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate: This compound has a similar structure but lacks the homopiperazine moiety.
1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate: This compound is a close analog with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C16H40Cl6N4O |
|---|---|
Peso molecular |
517.2 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-1,4-diazepane;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C8H17ClN2.4ClH.H2O/c2*9-3-1-6-11-7-2-4-10-5-8-11;;;;;/h2*10H,1-8H2;4*1H;1H2 |
Clave InChI |
BQKPIRUYERKPHE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)CCCCl.C1CNCCN(C1)CCCCl.O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


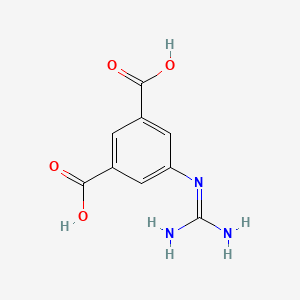
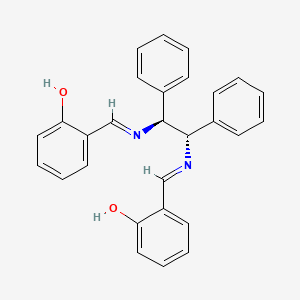
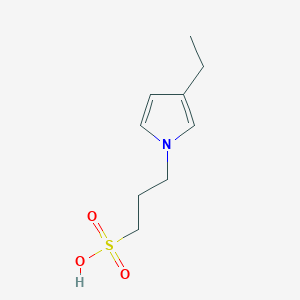





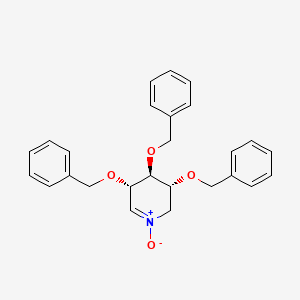
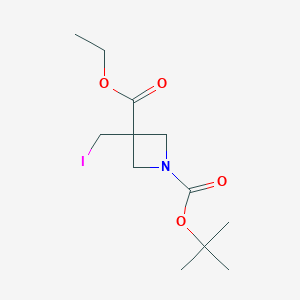
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)
